Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
- The synthesis of similar compounds, like 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement (Liu Zhe, 2001). Another method described involves hydrolyzation, partial decarboxylation, methylation, and acidification to produce an intermediate product which then undergoes further reactions for the final product (Li Rui-jun, 2003).
Molecular Structure Analysis
- For compounds with similar structures, spectroscopic means including X-Ray measurements are used to confirm their structures. For example, Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide’s structure was confirmed this way (M. El-Abadelah et al., 2006).
Chemical Reactions and Properties
- Chemical reactions of related compounds often involve regioselective displacement with amine nucleophiles, allowing for the introduction of various nucleophiles at specific positions. For instance, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate undergoes such displacement reactions (K. Shibamori et al., 1990).
Physical Properties Analysis
- The physical properties of quinolone derivatives are typically characterized using techniques like spectroscopy. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates was studied using NMR spectroscopy (M. Ikeda et al., 1977).
Chemical Properties Analysis
- The chemical properties of similar compounds are often determined through reactions under various conditions. For example, the synthesis of some ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involved chemical reduction and nucleophilic addition reactions (Jalal A. Zahra et al., 2007).
Scientific Research Applications
Ethylene and Cyclopropyl Derivatives in Plant Science
Regulating Ripening and Ethylene Inhibition
Research on compounds such as 1-methylcyclopropene (1-MCP) highlights their significance in understanding ethylene's role in plants. 1-MCP prevents ethylene effects across a range of fruits, vegetables, and floriculture crops, offering insights into ethylene's extensive influence on plant physiology and postharvest quality (Blankenship & Dole, 2003). This suggests potential applications for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in plant science, particularly in modulating ethylene-dependent processes.
Antioxidant Applications and Food Safety
Antioxidant Efficacy
Research into antioxidants like ethoxyquin provides a foundation for exploring the antioxidant properties of structurally related compounds. Ethoxyquin has been studied for its role in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion, indicating its potential as a powerful antioxidant (de Koning, 2002). This parallels the potential for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to serve as an antioxidant in various applications.
Environmental Biodegradation and Soil Health
Biodegradation and Environmental Fate
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater uncovers mechanisms through which microorganisms degrade ether oxygenates, offering a model for the environmental processing of similar compounds (Thornton et al., 2020). This information could be relevant for understanding how ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate interacts with environmental systems and its potential biodegradation pathways.
Future Directions
properties
IUPAC Name |
ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-3-23-16-13(19)12(18)7-10-14(16)20(9-5-6-9)8-11(15(10)21)17(22)24-4-2/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSSSDATQQUFJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
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